molecular formula C41H70O13 B12321458 Chikusetsusaponin L8

Chikusetsusaponin L8

Cat. No.: B12321458
M. Wt: 771.0 g/mol
InChI Key: KWRQPASKWCJCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chikusetsusaponin L8 is a naturally occurring saponin compound primarily derived from the rhizomes of Panax japonicus, a plant commonly used in traditional Chinese medicine. Saponins are glycosides with foaming characteristics and are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-obesity effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chikusetsusaponin L8 involves multiple steps, starting from the extraction of the saponin from Panax japonicus rhizomes. The process typically includes:

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques like high-performance liquid chromatography (HPLC) are often used to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Chikusetsusaponin L8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidized derivatives: Modified saponins with altered biological activities.

    Reduced forms: Saponins with different pharmacological properties.

    Aglycones and sugars: Resulting from hydrolysis reactions.

Scientific Research Applications

Chikusetsusaponin L8 has a wide range of applications in scientific research, including:

Mechanism of Action

Chikusetsusaponin L8 exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Chikusetsusaponin L8 is compared with other saponins, such as:

    Chikusetsusaponin IVa: Known for its anti-obesity and neuroprotective effects.

    Chikusetsusaponin V: Exhibits anti-cancer properties similar to this compound.

    Ginsenosides: Saponins from Panax ginseng with diverse pharmacological activities.

Uniqueness: this compound stands out due to its specific molecular structure and unique combination of biological activities, making it a valuable compound for various research and therapeutic applications.

Properties

IUPAC Name

2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[6-methyl-2-(3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-en-2-yl]oxyoxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,54-36-33(50)31(48)30(47)25(53-36)19-51-35-32(49)29(46)24(18-42)52-35)21-11-15-39(6)28(21)22(43)16-26-38(5)14-12-27(45)37(3,4)34(38)23(44)17-40(26,39)7/h10,21-36,42-50H,9,11-19H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRQPASKWCJCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(O6)CO)O)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H70O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ginsenoside F5
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031839
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

189 - 190 °C
Record name Ginsenoside F5
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031839
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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